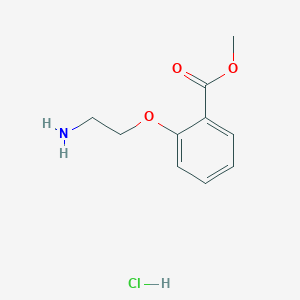
methyl 2-(2-aminoethoxy)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-aminoethoxy)benzoate hydrochloride, also known as M2AEB, is an organic compound with a broad range of applications in scientific research. It is a white crystalline solid with a molecular weight of 261.6 g/mol and a melting point of 102-104°C. M2AEB is a surfactant, meaning it can reduce the surface tension of a liquid, and is used in a variety of laboratory experiments. We will also discuss potential future directions for the use of M2AEB in scientific research.
Aplicaciones Científicas De Investigación
Methyl 2-(2-aminoethoxy)benzoate hydrochloride has a variety of applications in scientific research. It has been used as an adjuvant in vaccine formulations to enhance the body's immune response and as a stabilizer in DNA and protein formulations. It has also been used in the study of drug delivery systems, as a surfactant in the preparation of nanomaterials, and as a dispersant in the preparation of polymeric materials. Additionally, methyl 2-(2-aminoethoxy)benzoate hydrochloride has been used in the study of cellular membranes and in the study of drug absorption and distribution.
Mecanismo De Acción
Methyl 2-(2-aminoethoxy)benzoate hydrochloride acts as a surfactant, reducing the surface tension of liquids. This property makes it beneficial for use in a variety of laboratory experiments, as it can help to disperse materials evenly. Additionally, methyl 2-(2-aminoethoxy)benzoate hydrochloride has been shown to increase the solubility of certain compounds, which can be beneficial for the study of drug delivery systems.
Biochemical and Physiological Effects
methyl 2-(2-aminoethoxy)benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the permeability of cellular membranes, allowing for the passage of certain compounds across the membrane. Additionally, it has been shown to increase the solubility of certain compounds, which can be beneficial for the study of drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using methyl 2-(2-aminoethoxy)benzoate hydrochloride in laboratory experiments is its ability to reduce the surface tension of liquids and increase the solubility of certain compounds. This makes it beneficial for use in a variety of experiments, particularly those involving the study of drug delivery systems. However, it is important to note that methyl 2-(2-aminoethoxy)benzoate hydrochloride can also be toxic at high concentrations, so caution should be taken when using it in experiments.
Direcciones Futuras
Methyl 2-(2-aminoethoxy)benzoate hydrochloride has a variety of potential future applications in scientific research. For example, it could be used to study the effects of surfactants on cellular membranes or to explore the use of surfactants in drug delivery systems. Additionally, it could be used in the study of nanomaterials or to explore the use of surfactants in the preparation of polymeric materials. Finally, it could be used in the study of drug absorption and distribution, or as an adjuvant in vaccine formulations.
Métodos De Síntesis
Methyl 2-(2-aminoethoxy)benzoate hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 2-aminoethanol and benzoic acid in the presence of sodium hydroxide to form methyl 2-(2-aminoethoxy)benzoate. The second step involves the reaction of this intermediate product with hydrochloric acid to form methyl 2-(2-aminoethoxy)benzoate hydrochloride hydrochloride.
Propiedades
IUPAC Name |
methyl 2-(2-aminoethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEPZSSGHKIJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-aminoethoxy)benzoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B6611963.png)
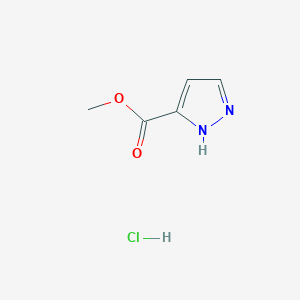
![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)
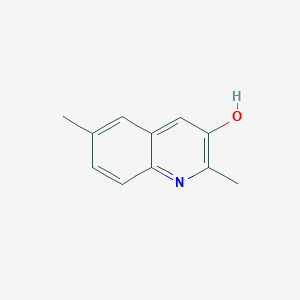

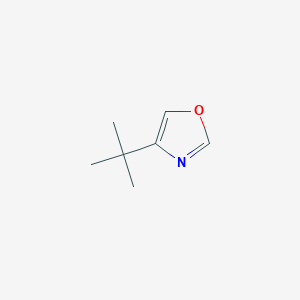

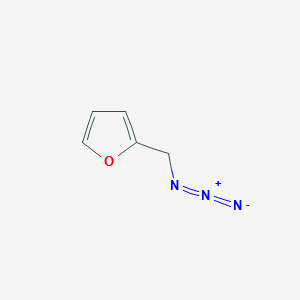



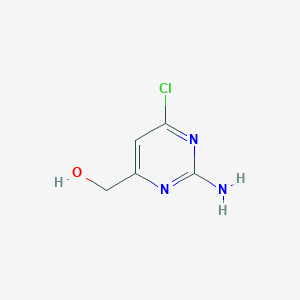

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)